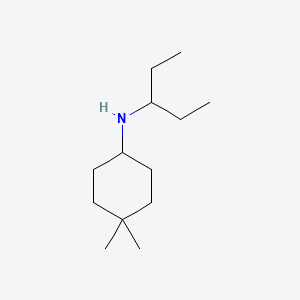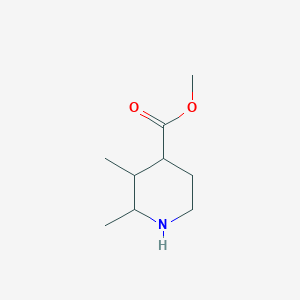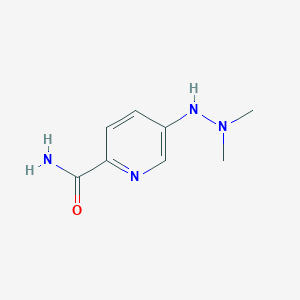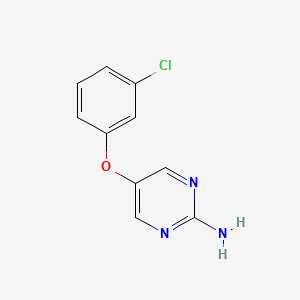amine](/img/structure/B15263564.png)
[1-(Pyridin-4-yl)ethyl](thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)ethylamine is a heterocyclic compound that contains both pyridine and thiophene ringsThe molecular formula of 1-(Pyridin-4-yl)ethylamine is C12H14N2S, and it has a molecular weight of 218.31796 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)ethylamine typically involves the reaction of pyridine and thiophene derivatives under specific conditions. One common method involves the alkylation of pyridine with a thiophene derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-(Pyridin-4-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted pyridine or thiophene compounds .
Scientific Research Applications
Chemistry
In chemistry, 1-(Pyridin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicinal chemistry, 1-(Pyridin-4-yl)ethylamine is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics .
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)ethylamine: This compound is similar in structure but lacks the thiophene ring.
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, have similar electronic properties but different biological activities.
Uniqueness
The uniqueness of 1-(Pyridin-4-yl)ethylamine lies in its combined pyridine and thiophene structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-pyridin-4-yl-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-10(12-2-5-13-6-3-12)14-8-11-4-7-15-9-11/h2-7,9-10,14H,8H2,1H3 |
InChI Key |
KSTWHVPKVBJDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B15263490.png)





![3-[(2-Fluoroethanesulfonyl)methyl]azetidine](/img/structure/B15263527.png)


![Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15263544.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B15263547.png)

amine](/img/structure/B15263570.png)
